molecular formula C32H47F5O2S B14796495 (13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

Cat. No.: B14796495
M. Wt: 590.8 g/mol
InChI Key: BVAUHWMMAVAPFK-FRMGGPIGSA-N
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Description

The compound “(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol” is a complex organic molecule that features a cyclopenta[a]phenanthrene core structure This compound is characterized by the presence of multiple functional groups, including hydroxyl groups, a sulfanyl group, and a pentafluoropentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound would likely involve multiple steps, including the formation of the cyclopenta[a]phenanthrene core, introduction of the hydroxyl groups, and attachment of the pentafluoropentylsulfanyl chain. Key steps might include:

    Formation of the Core Structure: This could involve cyclization reactions starting from simpler aromatic precursors.

    Functional Group Introduction: Hydroxyl groups could be introduced via hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Sulfanyl Chain: This step might involve nucleophilic substitution reactions where a suitable sulfanyl precursor reacts with a halogenated intermediate.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxyl groups or reduce double bonds using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, the compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on cellular processes and as potential therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential pharmacological properties. Similar compounds have been studied for their anti-inflammatory, anticancer, and antiviral activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: The compound might interact with cellular receptors, modulating signaling pathways.

    Disruption of Cellular Processes: The compound could interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Cholesterol: A structurally similar compound with a cyclopenta[a]phenanthrene core.

    Steroids: A class of compounds with similar core structures and diverse biological activities.

    Fluorinated Compounds: Compounds with fluorinated chains that exhibit unique chemical properties.

Uniqueness

The uniqueness of “(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol” lies in its combination of a cyclopenta[a]phenanthrene core with a pentafluoropentylsulfanyl chain. This combination of structural features imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C32H47F5O2S

Molecular Weight

590.8 g/mol

IUPAC Name

(13S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C32H47F5O2S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-40-19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-29,38-39H,2-10,13-20H2,1H3/t22?,26?,27?,28?,29?,30-/m0/s1

InChI Key

BVAUHWMMAVAPFK-FRMGGPIGSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F

Canonical SMILES

CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCSCCCC(C(F)(F)F)(F)F

Origin of Product

United States

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